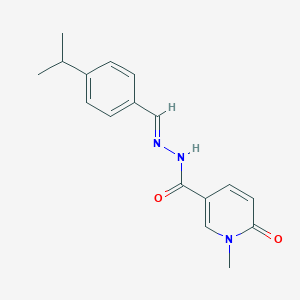

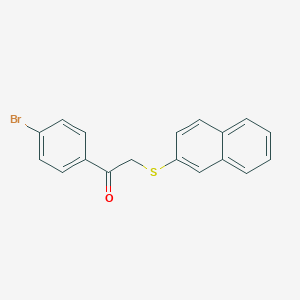

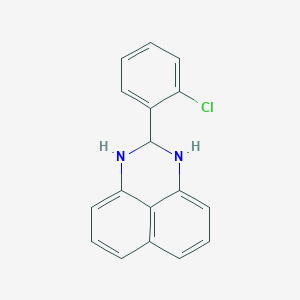

![molecular formula C8H8N4O4 B404410 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol CAS No. 332164-33-7](/img/structure/B404410.png)

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photophysical Behavior Understanding

Studies on the crystal structures of derivatives related to 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol, such as 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, have contributed significantly to our understanding of their photophysical behavior. These derivatives exhibit considerable electron delocalization, which impacts their fluorescent properties and makes them useful in photophysical studies. The analysis of the bond lengths and electron delocalization patterns in these compounds provides insights into their structural and electronic characteristics, which are crucial for designing fluorescent probes and other applications in scientific research (S. Saha, 2002).

Membrane Dipole Potential Studies

The nitro-2,1,3-benzoxadiazol-4-yl (NBD) group, found in compounds similar to this compound, serves as an environment-sensitive fluorescent probe. It has been utilized in studies to understand the effects of membrane dipole potential on redox reactions and fluorescence properties of NBD-labeled lipids. These investigations demonstrate how changes in the membrane dipole potential can influence the fluorescence emission intensity and reaction rates, offering valuable insights for biophysical studies of cellular membranes (J. I. Alakoskela & P. Kinnunen, 2001).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been utilized as chiral fluorescent tagging reagents. These compounds facilitate the resolution of enantiomers of amines and alcohols by high-performance liquid chromatography (HPLC). The development of such derivatization reagents allows for the efficient separation of chiral compounds, which is essential for pharmaceutical research and the study of biological systems (T. Toyo’oka et al., 1994).

Fluorescence Assays for Membrane Asymmetry

Compounds related to this compound, especially NBD-labeled lipids, are used in fluorescence assays to assess phospholipid membrane asymmetry. These assays involve chemically modifying NBD-labeled lipids to study lipid transport and membrane structure, providing a method to explore the dynamics of lipid movement across cell membranes. This application is crucial for understanding the mechanisms of membrane trafficking and signaling in cells (J. McIntyre & Richard G. Sleight, 1991).

Colorimetric Probes for Metal Ions

The use of 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) derivatives, structurally similar to this compound, in developing colorimetric probes for the detection of metal ions such as Hg2+ illustrates another significant application. These probes undergo a visible color change upon binding to specific ions, facilitating easy and rapid detection. This property is particularly useful in environmental monitoring and the development of diagnostic assays (Ke Wang et al., 2013).

Mechanism of Action

Target of Action

The primary target of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol, also known as 2-NBDG, is the glucose transport mechanism in cells . It is a fluorescent D-glucose analog that is often used to directly monitor glucose uptake in live cells and tissues .

Mode of Action

2-NBDG mimics glucose and is taken up by cells via the same transport mechanism as glucose . Once inside the cell, the fluorescence of 2-NBDG is activated, allowing for the visualization and quantification of glucose uptake .

Biochemical Pathways

The uptake of 2-NBDG is primarily mediated by glucose transporters (GLUTs) present in the cell membrane . These transporters are part of the major biochemical pathway for glucose metabolism, which includes glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle .

Result of Action

The uptake of 2-NBDG by cells provides a direct measure of cellular glucose uptake, which is a key indicator of cell viability . It can also be used as a contrast agent for the detection of tumor formation .

Action Environment

The fluorescence of 2-NBDG is sensitive to the environment . It exhibits maximum excitation and emission wavelengths at approximately 465/540 nm . The use of a fluorophore (such as FITC) optical filter can be used for result observation . The efficacy and stability of 2-NBDG can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules .

properties

IUPAC Name |

2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O4/c13-4-3-9-6-2-1-5-7(11-16-10-5)8(6)12(14)15/h1-2,9,13H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQQXCWWUUEILQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1NCCO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

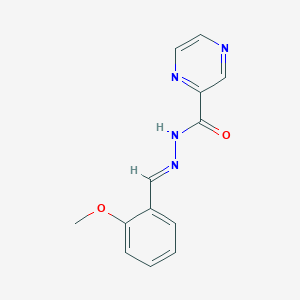

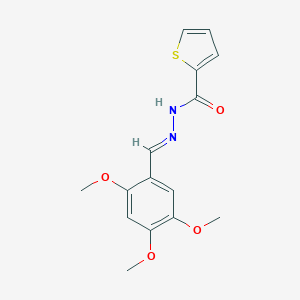

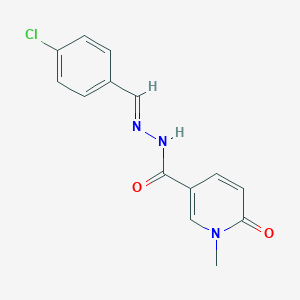

![3-Phenyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B404330.png)

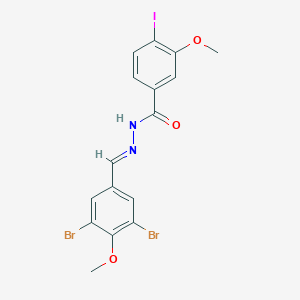

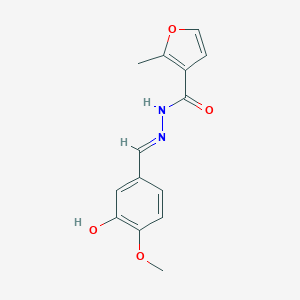

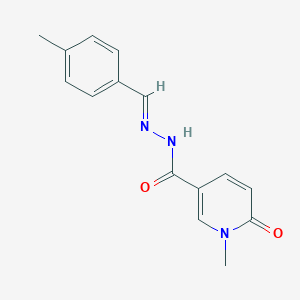

![1-methyl-6-oxo-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B404339.png)

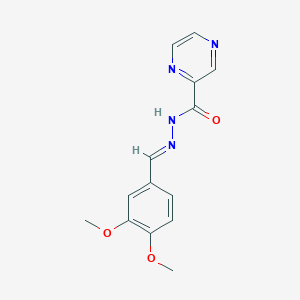

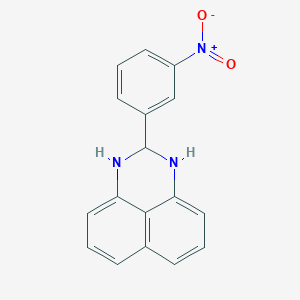

![N'-[4-(dimethylamino)benzylidene]-2-pyrazinecarbohydrazide](/img/structure/B404344.png)